4-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
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Description
4-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.19911098 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
A structurally similar compound, a fused-pyrimidine derivative, has been shown to have agonistic activities against humanGPR119 . GPR119 is a G protein-coupled receptor (GPCR) with homology to cannabinoid receptors .
Mode of Action
The structurally similar compound mentioned earlier showed high potent agonistic activity against hek293t cells over-expressing human gpr119 . This suggests that the compound might interact with its target receptor, leading to a series of intracellular events.
Biochemical Pathways
The structurally similar compound improved glucose tolerance in a dose-dependent manner and promoted insulin secretion . This suggests that the compound might be involved in the regulation of glucose metabolism and insulin secretion pathways.
Pharmacokinetics
It’s worth noting that the piperazine ring, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The structurally similar compound ameliorated obese-related symptoms by decreasing body weights without markedly changing food intake, normalized some serum biomarkers, and exerted therapeutic activity on fat deposition in liver tissue .
Properties
IUPAC Name |
4-methyl-2-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-20-19-24(28-13-5-6-14-28)27-25(26-20)29-15-17-30(18-16-29)34(31,32)23-11-9-22(10-12-23)33-21-7-3-2-4-8-21/h2-4,7-12,19H,5-6,13-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOCLBVOISKZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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